molecular formula C19H30Cl4NO3P B12681665 Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, diheptyl ester CAS No. 62652-95-3

Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, diheptyl ester

Cat. No.: B12681665
CAS No.: 62652-95-3
M. Wt: 493.2 g/mol
InChI Key: WSBNFHSLUBDFFQ-UHFFFAOYSA-N
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Description

Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, diheptyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a phosphonic acid group attached to a tetrachloropyridinyl ring, with two heptyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, diheptyl ester typically involves the reaction of 2,3,5,6-tetrachloropyridine with diheptyl phosphonate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, diheptyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The tetrachloropyridinyl ring can undergo substitution reactions, where one or more chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a wide range of functionalized pyridinyl compounds.

Scientific Research Applications

Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, diheptyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.

    Industry: It is used in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, diheptyl ester involves its interaction with specific molecular targets and pathways. The phosphonic acid group can form strong bonds with metal ions and other molecules, influencing various biochemical and chemical processes. The tetrachloropyridinyl ring can interact with different receptors and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, diheptyl ester can be compared with other similar compounds, such as:

    Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dioctyl ester: This compound has similar structural features but with octyl ester groups instead of heptyl ester groups.

    Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dihexadecyl ester: This compound features hexadecyl ester groups, leading to different physical and chemical properties.

The uniqueness of this compound lies in its specific ester groups, which can influence its reactivity, solubility, and interactions with other molecules.

Properties

CAS No.

62652-95-3

Molecular Formula

C19H30Cl4NO3P

Molecular Weight

493.2 g/mol

IUPAC Name

2,3,5,6-tetrachloro-4-diheptoxyphosphorylpyridine

InChI

InChI=1S/C19H30Cl4NO3P/c1-3-5-7-9-11-13-26-28(25,27-14-12-10-8-6-4-2)17-15(20)18(22)24-19(23)16(17)21/h3-14H2,1-2H3

InChI Key

WSBNFHSLUBDFFQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOP(=O)(C1=C(C(=NC(=C1Cl)Cl)Cl)Cl)OCCCCCCC

Origin of Product

United States

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